molecular formula C24H18F3N3O4 B1684531 Ki8751 CAS No. 228559-41-9

Ki8751

Cat. No. B1684531
M. Wt: 469.4 g/mol
InChI Key: LFKQSJNCVRGFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ki8751 is a potent and selective inhibitor of VEGFR2 . It has an IC50 value of 0.9 nM . It also inhibits c-Kit and PDGFRα, albeit with lower potency . Ki8751 is used for research purposes only .


Molecular Structure Analysis

The molecular formula of Ki8751 is C24H18F3N3O4 . Its molecular weight is 469.41 . The exact mass is 469.12 .


Physical And Chemical Properties Analysis

The physical appearance of Ki8751 is a solid . It is soluble in DMSO at a concentration of 33.33 mg/mL . It is insoluble in ethanol and water .

Scientific Research Applications

VEGFR2 Inhibition in Breast Cancer

Ki8751, as a VEGF receptor 2 inhibitor, has significant implications in the context of breast cancer. A study by Ni et al. (2021) demonstrated that the inhibition of VEGF by Ki8751 effectively reduced cancer cell proliferation and induced apoptosis in breast cancer cells. The mechanism involves the upregulation of mitochondrial proteins, suggesting Ki8751's role in enhancing mitochondrial biogenesis. This increase in mitochondrial oxidative phosphorylation and reactive oxygen species (ROS) production, instigated by Ki8751, is crucial for inducing apoptosis in cancer cells. The study highlights Ki8751's potential as an anticancer agent, especially in breast cancer, due to its ability to disrupt Akt-PGC1α-TFAM signaling-mediated mitochondrial biogenesis and ROS production (Ni et al., 2021).

Influenza Virus Entry Inhibition

Another significant application of Ki8751 is in the context of influenza virus entry. Research by Vrijens et al. (2019) found that Ki8751 disrupts the endocytic process of influenza virus in cells carrying the platelet-derived growth factor receptor β (PDGFRβ). This process involves PDGFRβ phosphorylation, which Ki8751 potently inhibits. The study indicates that influenza virus hijacks the GM3-enhanced PDGFRβ signaling pathway for cell penetration, and Ki8751, by inhibiting this pathway, presents an opportunity for novel antiviral intervention (Vrijens et al., 2019).

Safety And Hazards

Ki8751 should be handled in a well-ventilated place . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . It is not for medicinal or household use .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQSJNCVRGFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462145
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea

CAS RN

228559-41-9
Record name KI-8751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-8751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
H Ni, M Guo, X Zhang, L Jiang, S Tan… - Cancer Biology & …, 2021 - ncbi.nlm.nih.gov
… Mass spectrometric analyses revealed that Ki8751 treatment … analyses showed that Ki8751 treatment robustly increased … those of Ki8751, confirming the specificity of Ki8751 treatment. …
Number of citations: 13 www.ncbi.nlm.nih.gov
T Arao, K Matsumoto, K Furuta, K Kudo… - Anticancer …, 2011 - ar.iiarjournals.org
… We examined the differences in the Ki8751-induced inhibitory effects on the phosphorylation of VEGFR2 and its downstream molecules in the parental cells and the R5 clone (Figure 5). …
Number of citations: 43 ar.iiarjournals.org
T Fujimoto, T Inoue, K Maki, MM Inoue… - … & Visual Science, 2016 - iovs.arvojournals.org
Purpose: The purpose of this study is to investigate the vascular endothelial growth factor (VEGF)-A effects on aqueous humor outflow pathway. Methods: We used human recombinant …
Number of citations: 0 iovs.arvojournals.org
Y Zhu, Y Wang, Y Jia, J Xu… - Wound repair and …, 2019 - Wiley Online Library
… Next, to confirm the involvement of this signaling pathway, we used Ki8751, a VEGFR2-specific inhibitor, to investigate the inhibitory effect of this pathway and demonstrated that Ki8751 …
Number of citations: 89 onlinelibrary.wiley.com
J Alçada, D Shao, MJ Griffiths, C Dean… - B61. EPITHELIAL CELL …, 2018 - atsjournals.org
… Inhibition of VEGF receptor-2 (VEGF-R2) was investigated with the selective inhibitor Ki8751 (Tocris®) or siRNA knockdown. HB-EGF and MCP-1 secretion was quantified by ELISA. …
Number of citations: 0 www.atsjournals.org
C Xu, X Wu, J Zhu - The scientific world journal, 2013 - hindawi.com
… (10nM Ki8751, Selleck) was used in the experiment. Our results showed that Ki8751 did not … by hypoxia alone could not be suppressed by Ki8751, indicating that hypoxia might promote …
Number of citations: 104 www.hindawi.com
P Vrijens, S Noppen, T Boogaerts… - Journal of General …, 2019 - microbiologyresearch.org
… Ki8751 displayed robust anti-influenza A and B virus activity and was selected for mechanistic investigations. Ki8751 … , which was potently inhibited by Ki8751, and desialylation of …
Number of citations: 38 www.microbiologyresearch.org
Z Pan, S Fukuoka, N Karagianni… - … & Visual Science, 2012 - iovs.arvojournals.org
… type 2 (VEGFR2) inhibitors SU1498 and Ki8751, neutralizing antibodies for VEGFR1 and … which was suppressed by either SU1498 and Ki8751, neutralizing antibodies for VEGFR1 and …
Number of citations: 1 iovs.arvojournals.org
DR Overby, E Reina-Torres, JC Wen… - … & Visual Science, 2015 - iovs.arvojournals.org
… In response to SU5416 and Ki8751, facility decreased by 55±19% and 40±20%, respectively (p< 0.01). TM and SC cells secreted VEGF under static conditions, and VEGF secretion by …
Number of citations: 0 iovs.arvojournals.org
P Vrijens, E Vanstreels, R Ronca… - 30th International …, 2017 - lirias.kuleuven.be
… Ki8751 as a compound with robust and broad activity against influenza A and B viruses and low cytotoxicity. Ki8751, a … Hence, we are verifying whether the antiviral activity of Ki8751 is …
Number of citations: 2 lirias.kuleuven.be

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